molecular formula C9H12NNaO2S B1452034 Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate CAS No. 1221722-48-0

Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate

Cat. No.: B1452034
CAS No.: 1221722-48-0
M. Wt: 221.25 g/mol
InChI Key: FWEHHLQBWRQDDN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate is a useful research compound. Its molecular formula is C9H12NNaO2S and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to exhibit significant analgesic and anti-inflammatory activities , suggesting that this compound may interact with targets involved in pain and inflammation pathways.

Mode of Action

Based on its structural similarity to other thiazole compounds, it may interact with its targets to modulate their function, leading to changes in cellular processes .

Biochemical Pathways

Given its potential analgesic and anti-inflammatory activities , it may influence pathways related to pain perception and inflammation.

Result of Action

Similar compounds have been shown to inhibit the growth of certain cells , suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions depends on the specific enzyme or protein involved and the concentration of the compound .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby modulating cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to the active site of enzymes, inhibiting or activating their activity. This binding can lead to changes in the conformation of the enzyme, affecting its function. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in adaptive changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response. High doses can lead to toxicity, affecting the overall health and function of the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its overall activity and function within the cell .

Subcellular Localization

This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular organelles, such as the mitochondria or nucleus. This localization is crucial for its role in modulating cellular processes .

Properties

IUPAC Name

sodium;2-(4-tert-butyl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S.Na/c1-9(2,3)6-5-13-7(10-6)4-8(11)12;/h5H,4H2,1-3H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEHHLQBWRQDDN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate
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Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate
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Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate
Reactant of Route 6
Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.